molecular formula C15H21FN2O3 B2360122 (R)-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate CAS No. 1286207-81-5

(R)-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B2360122
CAS No.: 1286207-81-5
M. Wt: 296.342
InChI Key: PTVWLZVYWAVOET-LLVKDONJSA-N
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Description

®-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl group, an amino group, and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic substitution reaction using a fluorinated phenol and a suitable leaving group.

    Attachment of the tert-Butyl Group: The tert-butyl group is often introduced through a tert-butylation reaction using tert-butyl chloride and a base.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of ®-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The fluorophenoxy group can be reduced under specific conditions to form a hydroxyphenoxy group.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can produce various substituted phenoxy derivatives.

Scientific Research Applications

®-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems.

    Industrial Applications: The compound is utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(4-amino-2-chlorophenoxy)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(4-amino-2-methylphenoxy)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(4-amino-2-nitrophenoxy)pyrrolidine-1-carboxylate

Uniqueness

®-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

tert-butyl (3R)-3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-5-4-10(17)8-12(13)16/h4-5,8,11H,6-7,9,17H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVWLZVYWAVOET-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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